2-Isocyanato-5-methoxybenzonitrile
Overview
Description
2-Isocyanato-5-methoxybenzonitrile is a chemical compound with the molecular formula C9H6N2O2. It belongs to the family of isocyanates and is commonly used in various fields such as medical research, environmental research, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-5-methoxybenzonitrile typically involves the reaction of 5-methoxy-2-nitrobenzonitrile with phosgene or its derivatives. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the isocyanate group . The process may also involve purification steps to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-5-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of new bonds.
Polymerization Reactions: It can be used as a monomer in the polymerization process to produce polymers with pendant isocyanate groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve the use of solvents and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and polymers with isocyanate functionalities. These products have various applications in different fields of research and industry .
Scientific Research Applications
2-Isocyanato-5-methoxybenzonitrile has a wide range of scientific research applications, including:
Pharmaceutical Synthesis: It is used in the synthesis of pharmaceutical compounds and intermediates.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Organic Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.
Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.
Mechanism of Action
The mechanism of action of 2-Isocyanato-5-methoxybenzonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isocyanato-5-methoxybenzonitrile include other isocyanates such as:
- 2-Isocyanato-5-methylbenzonitrile
- 2-Isocyanato-4-methoxybenzonitrile
- 2-Isocyanato-3-methoxybenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceutical synthesis, material science, and organic chemistry .
Properties
IUPAC Name |
2-isocyanato-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-2-3-9(11-6-12)7(4-8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMESITBFEPQVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286946 | |
Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261606-35-2 | |
Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261606-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-isocyanato-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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